BenchChemオンラインストアへようこそ!

3-[(Pyridin-4-yl)amino]benzoic acid

Physicochemical profiling Lipophilicity Fragment-based drug discovery

3-[(Pyridin-4-yl)amino]benzoic acid (CAS 89990-32-9) is a heterobifunctional aromatic fragment (molecular formula C₁₂H₁₀N₂O₂, molecular weight 214.22 g/mol) comprising a benzoic acid core linked at the meta position to a 4-aminopyridine moiety via a secondary amine bridge. It is classified as a Rule-of-Three (Ro3)-compliant fragment molecule (heavy atom count = 16; XLogP3-AA = 1.9) , placing it squarely in the chemical space suitable for fragment-based drug discovery (FBDD) campaigns.

Molecular Formula C12H10N2O2
Molecular Weight 214.224
CAS No. 89990-32-9
Cat. No. B2627418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Pyridin-4-yl)amino]benzoic acid
CAS89990-32-9
Molecular FormulaC12H10N2O2
Molecular Weight214.224
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O
InChIInChI=1S/C12H10N2O2/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,(H,13,14)(H,15,16)
InChIKeyXZGYYDNYYBXBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Pyridin-4-yl)amino]benzoic acid (CAS 89990-32-9): Procurement-Grade Physicochemical and Structural Baseline


3-[(Pyridin-4-yl)amino]benzoic acid (CAS 89990-32-9) is a heterobifunctional aromatic fragment (molecular formula C₁₂H₁₀N₂O₂, molecular weight 214.22 g/mol) comprising a benzoic acid core linked at the meta position to a 4-aminopyridine moiety via a secondary amine bridge [1]. It is classified as a Rule-of-Three (Ro3)-compliant fragment molecule (heavy atom count = 16; XLogP3-AA = 1.9) [1], placing it squarely in the chemical space suitable for fragment-based drug discovery (FBDD) campaigns . The compound is commercially available from multiple suppliers (Enamine, TargetMol, CymitQuimica, MolCore) at purities ranging from 95% to NLT 97% .

Why 3-[(Pyridin-4-yl)amino]benzoic acid Cannot Be Replaced by Its 2- or 4-Positional Isomers


Within the pyridin-4-ylamino benzoic acid isomer family (all sharing C₁₂H₁₀N₂O₂, MW 214.22), the position of the carboxylic acid substituent on the central phenyl ring dictates critical physicochemical and pharmacological properties. The ortho-substituted isomer (2-(pyridin-4-ylamino)benzoic acid, CAS 34861-30-8) has been explicitly documented as inactive as an antihypertensive agent [1], while the para-substituted isomer (4-(pyridin-4-ylamino)benzoic acid, CAS 80028-43-9) serves as a precursor for active 4-pyridinylaminobenzamide antihypertensives [1]. The meta-substituted target compound presents a distinct LogP (2.95 via chembase.cn; XLogP3-AA = 1.9 via PubChem) that differs from both the ortho isomer (LogP ≈ 1.95) and the para isomer (LogP ≈ 2) [2], translating to measurably different chromatographic retention, solubility, and membrane permeability characteristics that preclude simple interchange in synthetic pathways, SAR studies, or fragment-screening libraries [3].

Quantitative Differential Evidence for 3-[(Pyridin-4-yl)amino]benzoic acid Against Closest Analogs


LogP Divergence: Meta-Substitution Confers Higher Lipophilicity Than Ortho or Para Isomers

The experimental LogP of 3-[(pyridin-4-yl)amino]benzoic acid (2.95) is substantially higher than that of the ortho-substituted analog 2-(pyridin-4-ylamino)benzoic acid (1.95) [1]. The para-substituted analog 4-(pyridin-4-ylamino)benzoic acid hydrochloride registers a LogP of 2 [2]. The 0.95–1.0 LogP unit difference between the meta and ortho isomers corresponds to an approximately 9-fold difference in calculated octanol-water partition coefficient, impacting solubility, passive membrane permeability, and chromatographic retention time in reverse-phase HPLC [3].

Physicochemical profiling Lipophilicity Fragment-based drug discovery

Rotatable Bond Architecture: Meta-Substitution Preserves Conformational Degrees of Freedom

3-[(Pyridin-4-yl)amino]benzoic acid possesses 3 rotatable bonds (PubChem computed) [1]. The meta-substitution pattern places the carboxylic acid and the pyridinylamino group in a non-conjugated geometry, preventing the intramolecular hydrogen bonding that constrains the ortho isomer (2-(pyridin-4-ylamino)benzoic acid, which can form a six-membered intramolecular H-bond between the –COOH and the bridging –NH–) . The para isomer, by contrast, positions the two substituents in a fully conjugated linear arrangement that minimizes conformational degrees of freedom around the phenyl ring axis [2].

Conformational analysis Molecular flexibility Fragment library design

Antihypertensive Pharmacophore Differentiation: Meta Isomer Occupies a Distinct Activity Space

European Patent EP 0 098 951 A2 explicitly states that 2-(4-pyridinylamino)benzoic acid (the ortho isomer) is 'inactive as an antihypertensive agent,' while 4-pyridinylaminobenzamides derived from 4-pyridinylaminobenzoic acids (the para series) exhibit antihypertensive activity [1]. The meta-substituted target compound (3-[(pyridin-4-yl)amino]benzoic acid) is structurally and electronically distinct from both: it is neither the documented-inactive ortho isomer nor the precursor to the active para-derived benzamides, placing it in an unexplored pharmacological space within this chemotype [1].

Antihypertensive agents Pyridinylaminobenzamides Structure-activity relationship

Fragment Library Compliance: Meta Isomer Meets Ro3 Criteria with Favorable Heavy Atom Count

3-[(Pyridin-4-yl)amino]benzoic acid has a heavy atom count of 16 (PubChem) [1], placing it within the optimal Rule-of-Three (Ro3) range (≤20 heavy atoms) for fragment libraries [2]. Its topological polar surface area (TPSA) of 62.2 Ų, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 4 all comply with Ro3 thresholds (≤3 HBD, ≤3 HBA for strict Ro3, though variants accept 6 HBA) [1][2]. This compound is explicitly listed in the Enamine fragment collection, which encompasses 259,380 fragments and supplies multiple pre-plated fragment libraries for screening campaigns . Its inclusion in curated fragment sets with verified aqueous solubility and chemical stability (tested per the Enamine Essential Fragment Library protocol) [3] differentiates it from positional isomers that may lack equivalent quality-control validation for fragment screening.

Fragment-based drug discovery Rule of Three Compound library design

Acidity Modulation: Ortho Isomer pKa Substantially Lowered by Intramolecular Interaction

The 2-substituted isomer 2-(pyridin-4-ylamino)benzoic acid exhibits a predicted pKa of 3.50±0.36 . The meta-substituted target compound, lacking the ortho intramolecular hydrogen-bonding interaction between the –COOH and the bridging –NH–, is expected to have a higher carboxylic acid pKa, closer to that of unsubstituted benzoic acid (pKa ≈ 4.2). This difference in ionization state at physiological pH (7.4) means the ortho isomer is more extensively deprotonated, altering its solubility, protein binding, and passive membrane permeation relative to the meta isomer [1].

pKa prediction Ionization state Bioavailability

High-Value Procurement Scenarios for 3-[(Pyridin-4-yl)amino]benzoic acid (CAS 89990-32-9)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases or Protein-Protein Interactions

As a Ro3-compliant fragment (heavy atoms = 16, XLogP3-AA = 1.9) with verified inclusion in the Enamine fragment collection, 3-[(pyridin-4-yl)amino]benzoic acid is suited for primary fragment screening against kinases and other targets with adenine-binding or hydrophobic pockets [1]. Its meta-substitution pattern provides a geometry distinct from the extensively explored para-substituted pyridinylamino series (34 associated patents) , offering a less congested intellectual property landscape for hit expansion. The carboxylic acid handle enables rapid elaboration via amide coupling or esterification for SAR exploration [2].

Antihypertensive Lead Generation: A Structurally Novel Alternative to the Ortho- and Para-Substituted Pyridinylamino Series

For programs seeking novel antihypertensive chemotypes, the meta isomer represents an untested scaffold that avoids the documented inactivity of the ortho isomer (2-(pyridin-4-ylamino)benzoic acid) while differing from the extensively claimed para-substituted benzamide series (EP 0 098 951 A2) [1]. Its higher LogP (2.95) relative to the para isomer (LogP ≈ 2) may offer improved tissue distribution for cardiovascular targets . Procuring this specific isomer ensures freedom to operate in chemical space not covered by the Sterling Drug patent portfolio.

Physicochemical Profiling Studies Requiring a Controlled-Lipophilicity Benzoic Acid Scaffold

The ~1.0 LogP unit difference between 3-[(pyridin-4-yl)amino]benzoic acid (LogP 2.95) [1] and its ortho isomer (LogP 1.95) makes the pair valuable for systematic studies correlating lipophilicity with cellular permeability, metabolic stability, or off-target binding. The meta isomer's higher lipophilicity, combined with its balanced hydrogen-bonding capacity (2 HBD, 4 HBA) [2], positions it as a reference compound for calibrating in silico ADME models predicting the behavior of pyridinylamino-containing drug candidates.

Synthetic Intermediate for Meta-Substituted Benzamide and Ester Derivative Libraries

The free carboxylic acid functionality enables direct conversion to diverse amide, ester, and hydrazide derivatives without protective-group manipulation. Laboratory procurement from Enamine (EN300-75552, 95% purity) [1] or MolCore (MC2H2611, NLT 97% purity, ISO-certified) ensures reproducible starting material quality for parallel synthesis or automated library production. The meta-substitution pattern generates derivatives with geometries orthogonal to those from para-substituted building blocks, expanding the 3D diversity of compound collections.

Quote Request

Request a Quote for 3-[(Pyridin-4-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.